molecular formula C15H22N2O3S B090935 Heptolamide CAS No. 1034-82-8

Heptolamide

Cat. No.: B090935
CAS No.: 1034-82-8
M. Wt: 310.4 g/mol
InChI Key: QCCIACYFEQKAMZ-UHFFFAOYSA-N
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Description

Heptolamide is a small molecule compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptolamide can be synthesized through several methods, including traditional organic synthesis and electrosynthesis. One common method involves the reaction of heptanoic acid with ammonia or an amine to form the corresponding amide. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Heptolamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form heptanoic acid or other oxidized derivatives.

    Reduction: Reduction of this compound can yield heptanamine or other reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Research is exploring its potential as a biochemical probe or reagent.

    Medicine: Although not yet approved, heptolamide is being investigated for its potential therapeutic effects.

    Industry: It may be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The exact mechanism of action of heptolamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. Research is ongoing to elucidate these interactions and determine how this compound exerts its effects at the molecular level .

Comparison with Similar Compounds

  • Acetamide
  • Benzamide
  • Formamide

Properties

CAS No.

1034-82-8

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

1-cycloheptyl-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C15H22N2O3S/c1-12-8-10-14(11-9-12)21(19,20)17-15(18)16-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,16,17,18)

InChI Key

QCCIACYFEQKAMZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCCC2

1034-82-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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